molecular formula C13H8BrCl2NO4S B285278 5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

Cat. No.: B285278
M. Wt: 425.1 g/mol
InChI Key: HQVIBQJKJZQRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Scientific Research Applications

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. NF-κB has been shown to be overactive in many cancer cells, leading to increased cell survival and resistance to chemotherapy. This compound 11-7082 has been shown to inhibit NF-κB activity, leading to decreased cell survival and increased sensitivity to chemotherapy. In addition, this compound 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the RelA subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it normally activates the transcription of genes involved in cell survival and inflammation. By inhibiting NF-κB activity, this compound 11-7082 promotes cell death and decreases inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce cell death and sensitize cells to chemotherapy. In addition, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation. This compound 11-7082 has also been shown to inhibit the proliferation of T cells and B cells, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound 11-7082 in lab experiments. It is a covalent inhibitor, which can lead to off-target effects. In addition, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several potential future directions for research. One area of research is the development of this compound 11-7082 analogs with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to this compound 11-7082 treatment. In addition, this compound 11-7082 has been shown to have potential applications in the treatment of viral infections, such as HIV and hepatitis B, by inhibiting the replication of the virus. Further research is needed to fully understand the potential therapeutic applications of this compound 11-7082.

Synthesis Methods

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 can be synthesized using a two-step process. In the first step, 5-amino-2,4-dichlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-bromoaniline and sodium sulfite to form this compound 11-7082. The synthesis of this compound 11-7082 has been optimized and can be performed on a large scale, making it a viable candidate for drug development.

Properties

Molecular Formula

C13H8BrCl2NO4S

Molecular Weight

425.1 g/mol

IUPAC Name

5-[(4-bromophenyl)sulfamoyl]-2,4-dichlorobenzoic acid

InChI

InChI=1S/C13H8BrCl2NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19)

InChI Key

HQVIBQJKJZQRFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.